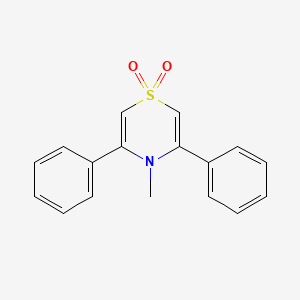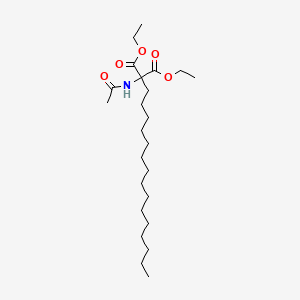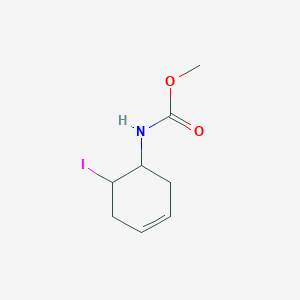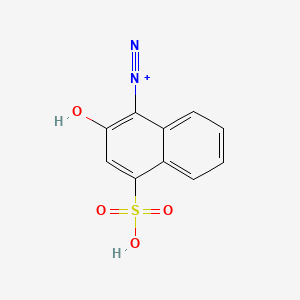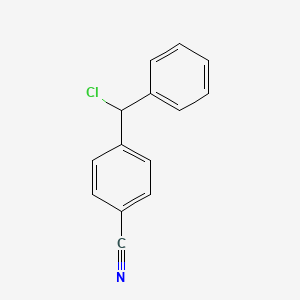
Benzonitrile, 4-(chlorophenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-(chlorophenylmethyl)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, which is further substituted with a chlorophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(chlorophenylmethyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . Another method involves the reaction of benzoyl chloride with an alkanesulphonamide and phosphorus pentachloride .
Industrial Production Methods
Industrial production of benzonitrile, 4-(chlorophenylmethyl)- often involves the ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile .
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-(chlorophenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid, sulfuric acid).
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of benzonitrile.
Applications De Recherche Scientifique
Benzonitrile, 4-(chlorophenylmethyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzonitrile, 4-(chlorophenylmethyl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzonitrile: Similar structure but lacks the phenylmethyl group.
Benzonitrile: Lacks the chlorophenylmethyl substitution.
Uniqueness
Benzonitrile, 4-(chlorophenylmethyl)- is unique due to the presence of both the nitrile group and the chlorophenylmethyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
13391-42-9 |
|---|---|
Formule moléculaire |
C14H10ClN |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-[chloro(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10ClN/c15-14(12-4-2-1-3-5-12)13-8-6-11(10-16)7-9-13/h1-9,14H |
Clé InChI |
CPRXJZXIBPXKHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


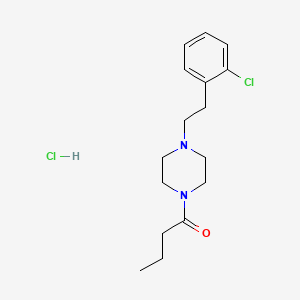
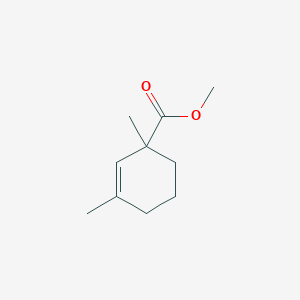
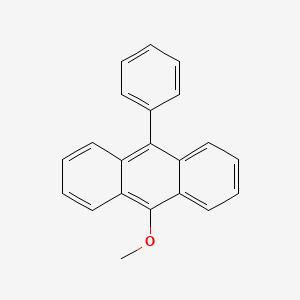


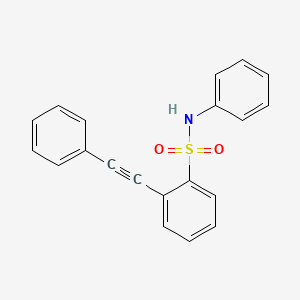
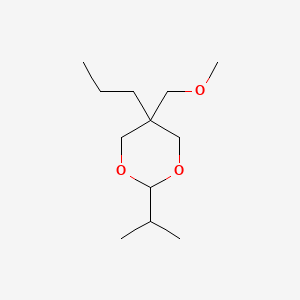

![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)

